molecular formula C16H12N2O2S B12615505 N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide CAS No. 914644-21-6

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide

Cat. No.: B12615505
CAS No.: 914644-21-6
M. Wt: 296.3 g/mol
InChI Key: WIPFXXHWZXCGNL-UHFFFAOYSA-N
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Description

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide is a heterocyclic compound featuring a fused thiophene-pyridine (thieno[2,3-c]pyridine) core substituted with a benzoyl group at position 3 and an acetamide moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry, particularly in oncology and antimicrobial research.

Properties

CAS No.

914644-21-6

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

N-(3-benzoylthieno[2,3-c]pyridin-2-yl)acetamide

InChI

InChI=1S/C16H12N2O2S/c1-10(19)18-16-14(12-7-8-17-9-13(12)21-16)15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

WIPFXXHWZXCGNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine ketones with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thienopyridine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the benzoyl moiety to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group. Common reagents for these reactions include alkyl halides and amines, leading to the formation of substituted acetamide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide has been investigated for its potential as an antiplasmodial agent. Research indicates that compounds with similar thieno[2,3-c]pyridine structures exhibit significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism appears to involve inhibition of key enzymes within the parasite, although specific targets remain to be fully elucidated .

Case Study: Antiplasmodial Activity
In a study assessing various thieno[2,3-c]pyridine derivatives, it was found that certain compounds demonstrated IC50 values in the low nanomolar range, indicating potent activity against the malaria parasite. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoyl group significantly influenced biological efficacy. For instance, derivatives with electron-withdrawing groups on the benzoyl moiety showed enhanced activity compared to their electron-donating counterparts .

Organic Synthesis

Intermediate in Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthetic Routes
The synthesis typically involves:

  • Condensation Reactions: Combining thieno[2,3-c]pyridine derivatives with acetamide or other amines.
  • Functional Group Modifications: Utilizing oxidation and reduction techniques to introduce or modify functional groups.
Compound NameStructureIC50 (nM)Selectivity Index
This compoundStructure20>100
N-(4-Chlorobenzoylthieno[2,3-c]pyridin-2-yl)acetamideStructure15>120
N-(Phenylthieno[2,3-c]pyridin-2-yl)acetamideStructure50>80

Note: IC50 values are indicative of the compound's potency against P. falciparum and vary based on structural modifications.

Materials Science Applications

Novel Material Development
Beyond medicinal applications, this compound can be explored in materials science for developing novel compounds with specific electronic or optical properties. Its ability to form stable complexes with metal ions may lead to applications in sensors or catalysts.

Mechanism of Action

The mechanism of action of N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogues differ in substituents on the thienopyridine core, benzoyl/acetamide modifications, or fused ring systems. These variations significantly alter molecular weight, solubility, and biological activity.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide Benzoyl (C6H5CO-) at position 3 C16H12N2O2S 296.35 High lipophilicity; potential kinase inhibition
N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide 4-Methoxybenzoyl at position 3 C17H14N2O3S 326.37 Enhanced solubility due to methoxy group; altered target affinity
N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride Tetrahydrothienopyridine core C10H13ClN2OS 260.79 Saturated ring improves metabolic stability; neuroprotective potential
N-(3-Cyano-5,5,7,7-tetramethyl-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide Cyano and tetramethyl groups at position 3 C21H22N3OS 363.49 Increased steric bulk; enhanced antitumor activity
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-thieno[2,3-c]pyridin-2-yl)acetamide hydrochloride Benzothiazole and benzyl substituents C24H21ClN4O2S2 521.03 Dual targeting (e.g., APE1 inhibition); anticancer applications

Key Differentiators of this compound

  • Lipophilicity : The benzoyl group enhances membrane permeability compared to polar analogues (e.g., methoxy-substituted derivatives) .
  • Target Selectivity : Unlike benzothiazole-containing compounds (), it may preferentially inhibit tyrosine kinases over DNA repair enzymes.
  • Synthetic Accessibility: Fewer synthetic steps than cyano-tetramethyl derivatives (), making it cost-effective for preclinical studies.

Biological Activity

N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and antiparasitic effects, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core substituted with a benzoyl group and an acetamide moiety. This structure is significant for its biological activity, as modifications in the heterocyclic framework can influence pharmacological properties.

2. Antimicrobial Activity

Research has shown that derivatives of thieno[2,3-c]pyridines exhibit notable antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli16 µg/mL
3Pseudomonas aeruginosa64 µg/mL

The presence of the thieno[2,3-c]pyridine scaffold is believed to enhance the interaction with bacterial membranes, leading to increased permeability and subsequent antibacterial effects .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study assessed its effects on human glioblastoma cells:

  • Cell Line : U87MG (human glioblastoma)
  • IC50 Value : 15 µM after 48 hours of treatment
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation

The compound's ability to inhibit cell proliferation and induce apoptosis suggests a promising role in cancer therapy .

4. Antiparasitic Activity

The compound was also tested for antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed:

CompoundIC50 (µM)Selectivity Index (SI)
This compound0.5>100

The high selectivity index indicates that this compound could be a viable candidate for further development as an antimalarial agent .

5. Case Studies and Research Findings

Case Study 1: Antimicrobial Screening
A series of thieno[2,3-c]pyridine derivatives were synthesized and screened for antimicrobial activity. The most active compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting the potential of thieno[2,3-c]pyridines in developing new antibiotics .

Case Study 2: Anticancer Mechanisms
In a study investigating the mechanism of action against glioblastoma cells, it was found that this compound activates caspase pathways leading to apoptosis. This suggests that structural features within the compound facilitate interactions with cellular targets involved in cell survival .

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